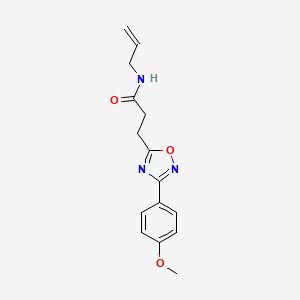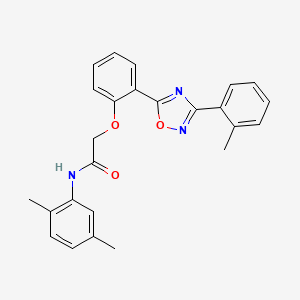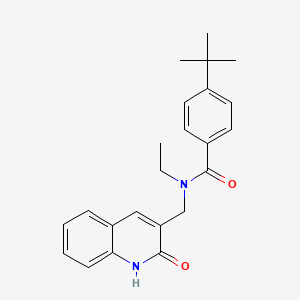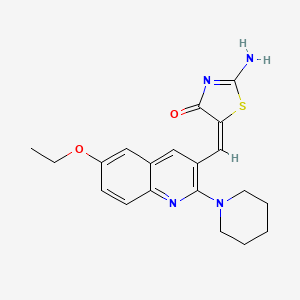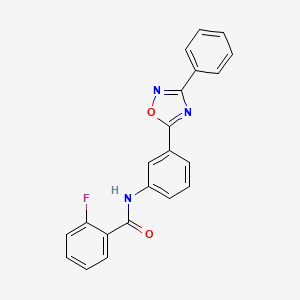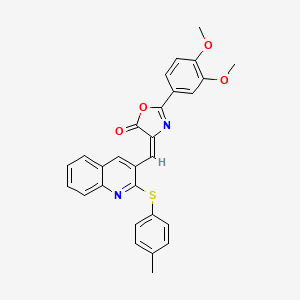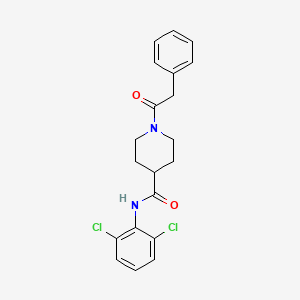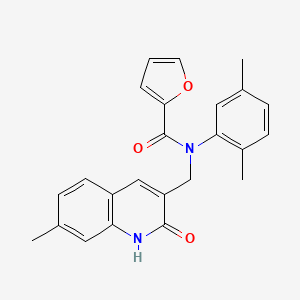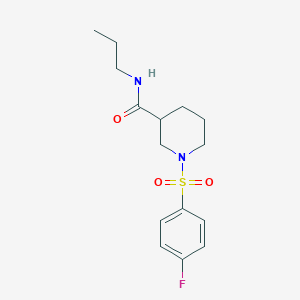
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide, also known as FPS, is a chemical compound that has gained significant attention in the scientific research community. FPS is a piperidine derivative that has been synthesized for its potential use in the medicinal and pharmaceutical industries.
Wirkmechanismus
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves the inhibition of specific enzymes and receptors in the body. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain pathways. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to bind to specific receptors such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide are diverse and depend on the specific application. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to reduce inflammation and pain in animal models, making it a potential treatment for inflammatory and pain-related diseases. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its high purity and yield, making it suitable for scientific research applications. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been extensively studied, with a significant amount of data available on its mechanism of action and potential applications. However, the limitations of using 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. One potential direction is the development of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide-based drugs for the treatment of cancer, inflammation, and pain-related diseases. Another potential direction is the optimization of the synthesis method of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community for its potential use in the medicinal and pharmaceutical industries. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and pain-related diseases. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications. However, further studies are needed to determine the safety and efficacy of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Synthesemethoden
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide involves several steps, starting from the reaction of 4-fluorobenzenesulfonyl chloride with N-propylpiperidine-3-amine. The reaction mixture is then stirred and refluxed in a solvent mixture of dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide. The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 1-((4-fluorophenyl)sulfonyl)-N-propylpiperidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQLZMQGPPTGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

